molecular formula C21H16BrClFNO B11557818 3-(4-Bromophenyl)-1-(4-chlorophenyl)-3-[(4-fluorophenyl)amino]propan-1-one

3-(4-Bromophenyl)-1-(4-chlorophenyl)-3-[(4-fluorophenyl)amino]propan-1-one

Cat. No.: B11557818
M. Wt: 432.7 g/mol
InChI Key: NRJRKZAGUWOMAI-UHFFFAOYSA-N
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Description

3-(4-Bromophenyl)-1-(4-chlorophenyl)-3-[(4-fluorophenyl)amino]propan-1-one is an organic compound characterized by the presence of bromine, chlorine, and fluorine atoms attached to a propanone backbone

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(4-Bromophenyl)-1-(4-chlorophenyl)-3-[(4-fluorophenyl)amino]propan-1-one typically involves multi-step organic reactions. One common method includes the following steps:

    Formation of the Intermediate: The initial step involves the reaction of 4-bromobenzaldehyde with 4-chlorobenzaldehyde in the presence of a base such as sodium hydroxide to form an intermediate compound.

    Amination: The intermediate is then reacted with 4-fluoroaniline under acidic conditions to introduce the amino group.

    Final Coupling: The final step involves coupling the aminated intermediate with a propanone derivative under controlled conditions to yield the desired compound.

Industrial Production Methods

In an industrial setting, the production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the synthesis process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity.

Chemical Reactions Analysis

Types of Reactions

3-(4-Bromophenyl)-1-(4-chlorophenyl)-3-[(4-fluorophenyl)amino]propan-1-one can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide to form corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions using reducing agents like lithium aluminum hydride can convert the compound into alcohols or amines.

    Substitution: Halogen atoms in the compound can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Sodium iodide in acetone for halogen exchange.

Major Products

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of alcohols or amines.

    Substitution: Formation of new halogenated derivatives.

Scientific Research Applications

3-(4-Bromophenyl)-1-(4-chlorophenyl)-3-[(4-fluorophenyl)amino]propan-1-one has several applications in scientific research:

    Medicinal Chemistry: The compound is studied for its potential as a pharmacophore in the development of new drugs, particularly for its interactions with biological targets.

    Material Science: It is used in the synthesis of advanced materials with specific electronic and optical properties.

    Biological Studies: The compound’s interactions with enzymes and receptors are investigated to understand its biological activity and potential therapeutic uses.

Mechanism of Action

The mechanism of action of 3-(4-Bromophenyl)-1-(4-chlorophenyl)-3-[(4-fluorophenyl)amino]propan-1-one involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may bind to these targets, altering their activity and leading to various biological effects. The exact pathways and molecular interactions depend on the specific application and target of interest.

Comparison with Similar Compounds

Similar Compounds

  • 3-(4-Bromophenyl)-1-(4-chlorophenyl)-3-[(4-methylphenyl)amino]propan-1-one
  • 3-(4-Bromophenyl)-1-(4-chlorophenyl)-3-[(4-ethylphenyl)amino]propan-1-one

Uniqueness

Compared to similar compounds, 3-(4-Bromophenyl)-1-(4-chlorophenyl)-3-[(4-fluorophenyl)amino]propan-1-one is unique due to the presence of the fluorine atom, which can significantly influence its chemical reactivity and biological activity. The fluorine atom can enhance the compound’s stability, lipophilicity, and ability to interact with biological targets, making it a valuable compound for various applications.

Properties

Molecular Formula

C21H16BrClFNO

Molecular Weight

432.7 g/mol

IUPAC Name

3-(4-bromophenyl)-1-(4-chlorophenyl)-3-(4-fluoroanilino)propan-1-one

InChI

InChI=1S/C21H16BrClFNO/c22-16-5-1-14(2-6-16)20(25-19-11-9-18(24)10-12-19)13-21(26)15-3-7-17(23)8-4-15/h1-12,20,25H,13H2

InChI Key

NRJRKZAGUWOMAI-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=CC=C1C(CC(=O)C2=CC=C(C=C2)Cl)NC3=CC=C(C=C3)F)Br

Origin of Product

United States

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